[4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in 4-(2-nitrobenzyl)piperazinomethanone can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro groups to amino groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: 4-(2-Aminobenzyl)piperazinomethanone.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: 4-(2-Nitrobenzyl)piperazinomethanone serves as a precursor for the synthesis of various novel piperazine derivatives with potential biological activities.
Biology:
Herbicidal Activity: The compound and its derivatives have been evaluated for their herbicidal activity against various weed species.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the piperazine moiety.
Industry:
Wirkmechanismus
The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone is primarily attributed to its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone
- 4-(Methylamino)-3-nitrophenylmethanone
- 4-Chloro-3-nitrophenylmethanone
- 4-Benzoylpiperazin-1-ylmethanone
Uniqueness:
- Structural Features: The presence of both 2-nitrobenzyl and 4-nitrophenyl groups in 4-(2-nitrobenzyl)piperazinomethanone provides unique chemical properties and reactivity compared to other similar compounds.
- Biological Activity: The specific substitution pattern on the piperazine ring can result in distinct biological activities, making this compound a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C18H18N4O5 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O5/c23-18(14-5-7-16(8-6-14)21(24)25)20-11-9-19(10-12-20)13-15-3-1-2-4-17(15)22(26)27/h1-8H,9-13H2 |
InChI-Schlüssel |
QZIWVRZOCBQVGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.